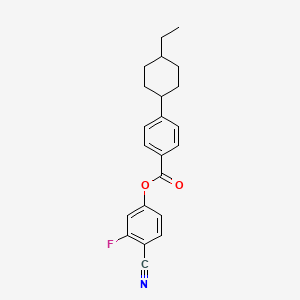

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate

Description

BenchChem offers high-quality 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-(4-ethylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO2/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)22(25)26-20-12-11-19(14-24)21(23)13-20/h7-13,15-16H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUZUGKUGSWLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545760 | |

| Record name | 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92118-81-5 | |

| Record name | 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate basic properties

An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate

This guide provides a comprehensive technical overview of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate, a key component in modern liquid crystal technologies. Tailored for researchers, materials scientists, and professionals in display technology development, this document synthesizes its fundamental properties, synthesis, characterization, and applications, grounding all claims in authoritative scientific context.

Introduction: The Role of Fluorinated Benzoates in Advanced Displays

Liquid crystals represent a unique state of matter, possessing both the fluidity of a liquid and the long-range molecular order of a crystal.[1] This dual nature allows for the precise manipulation of light, forming the basis of modern Liquid Crystal Displays (LCDs). The performance of an LCD—its contrast, response time, and power consumption—is critically dependent on the specific molecular composition of the liquid crystal mixture.

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is a calamitic (rod-shaped) thermotropic liquid crystal, meaning its liquid crystalline phases are induced by temperature changes.[1] It belongs to a class of highly engineered molecules designed to exhibit specific electro-optical properties. The strategic inclusion of a cyano (-CN) group and a fluorine (-F) atom is a hallmark of modern liquid crystal design, imparting a high dipole moment and influencing the material's dielectric anisotropy—a crucial parameter for display operation. This guide delves into the core scientific principles and practical methodologies associated with this important compound.

Core Physicochemical Properties

A thorough understanding of a material's fundamental properties is the bedrock of its application. The identity and key physical constants for 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate are summarized below.

Chemical Identity

-

IUPAC Name : (4-cyano-3-fluorophenyl) 4-(trans-4-ethylcyclohexyl)benzoate[2]

-

Synonyms : 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate, 2cHBzoFCP[2]

Physicochemical Data

The following table summarizes the key computed and, where available, experimental properties of the compound.

| Property | Value | Source |

| Molecular Weight | 351.4 g/mol | [2] |

| Purity | Typically ≥97-98% | [4][5] |

| Appearance | White Powder (in solid state) | |

| Storage Temperature | Room Temperature |

Synthesis and Purification Workflow

The synthesis of ester-based liquid crystals like this one is typically achieved through a multi-step process involving the formation of key intermediates followed by a final esterification reaction. The causality behind this approach is the need to build the molecule's distinct parts—the cyano-fluorophenyl head and the ethylcyclohexyl-benzoate tail—before joining them.

Retrosynthetic Analysis

A logical synthetic route involves the esterification of 4-cyano-3-fluorophenol with 4-(trans-4-ethylcyclohexyl)benzoic acid. This requires the prior synthesis of these two key intermediates.

Caption: Retrosynthetic analysis of the target molecule.

Suggested Synthesis Protocol

This protocol is a representative example based on established organic chemistry principles for synthesizing similar liquid crystals.

Part A: Synthesis of 4-(trans-4-ethylcyclohexyl)benzoic Acid (Intermediate B)

-

Suzuki Coupling: React 4-bromobenzoic acid with ethylbenzene under palladium catalysis to form 4-ethyl-1,1'-biphenyl. Rationale: This efficiently creates the core carbon skeleton.

-

Catalytic Hydrogenation: Hydrogenate the biphenyl product using a catalyst like Rhodium on alumina. This step is crucial for creating the cyclohexyl ring. Rationale: This reduction specifically targets the phenyl ring attached to the ethyl group, yielding the desired cyclohexane structure. The 'trans' isomer is often the thermodynamically favored product.

-

Purification: Purify the resulting acid by recrystallization from a suitable solvent like ethanol or acetic acid.

Part B: Synthesis of 4-Cyano-3-fluorophenol (Intermediate A)

-

Nitration & Cyanation: Start with a suitable fluorinated benzene derivative. Introduce a nitro group, followed by a nucleophilic aromatic substitution reaction to introduce the cyano group.

-

Reduction & Diazotization: Reduce the nitro group to an amine (-NH₂). Convert the amine to a diazonium salt using nitrous acid at low temperatures.

-

Hydrolysis: Gently heat the diazonium salt solution to hydrolyze it to the desired phenol (-OH). Rationale: The diazonium salt is an excellent leaving group, making this a reliable method for introducing a hydroxyl group onto an aromatic ring.

-

Purification: Use column chromatography or recrystallization to obtain the pure phenol intermediate.

Part C: Final Esterification

-

Activation: Convert the carboxylic acid (Intermediate B) to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Rationale: The acyl chloride is highly electrophilic, ensuring an efficient reaction with the weakly nucleophilic phenol.

-

Coupling: React the acyl chloride with 4-cyano-3-fluorophenol (Intermediate A) in the presence of a non-nucleophilic base like pyridine. The base neutralizes the HCl byproduct.

-

Work-up and Purification: Quench the reaction, extract the product into an organic solvent, and wash to remove impurities. The final product is typically purified by recrystallization to achieve the high purity required for liquid crystal applications.

This self-validating system ensures high purity, as intermediates are purified at each stage, and the final recrystallization removes any remaining starting materials or byproducts.

Core Application in Liquid Crystal Technology

This molecule is not intended for drug development but is a high-performance component in liquid crystal mixtures for displays.[6] Its molecular structure is precisely tailored for this role.

-

Rod-like Shape: The rigid core (phenyl and benzoate groups) and the cyclohexyl ring create a calamitic shape, which is essential for forming the ordered nematic phase.[1]

-

Cyano and Fluoro Groups: The strongly electron-withdrawing cyano group and the electronegative fluorine atom create a large dipole moment along the molecule's long axis. This is the most critical feature. When an electric field is applied across the liquid crystal layer in a display, this large dipole forces the molecules to align with the field. This collective re-orientation changes the refractive index of the material, allowing it to switch from a light-blocking to a light-passing state (or vice-versa).

-

Ethylcyclohexyl Group: This non-polar, flexible tail influences the material's viscosity and clearing point (the temperature at which it becomes an isotropic liquid). It helps to ensure the liquid crystal phase is stable over a wide operating temperature range.

Caption: Molecular switching mechanism in an electric field.

Essential Characterization Protocols

To validate the identity, purity, and liquid crystalline properties of the synthesized material, a suite of standard analytical techniques is employed.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The number of signals, their chemical shifts, and splitting patterns must match the expected structure.

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expect to see characteristic peaks for the nitrile (C≡N) stretch, carbonyl (C=O) stretch of the ester, and C-F bond vibrations.

Thermal Analysis: Identifying Liquid Crystal Phases

-

Differential Scanning Calorimetry (DSC): This is the primary method for determining the temperatures of phase transitions.

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan.

-

Heating/Cooling Cycle: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point.

-

Data Acquisition: Record the heat flow as the sample is cooled and then heated again.

-

Analysis: Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions (e.g., Crystal → Nematic, Nematic → Isotropic). The temperatures of these transitions are critical quality control parameters.

-

Visual Identification of Phases

-

Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase by observing its unique optical texture.

-

Sample Preparation: Place a small amount of the sample on a microscope slide and cover with a coverslip.

-

Heating Stage: Place the slide on a programmable hot stage attached to the microscope.

-

Observation: Heat the sample into its isotropic liquid phase (it will appear dark under crossed polarizers).

-

Cooling & Analysis: Slowly cool the sample. As it transitions into a liquid crystal phase (e.g., nematic), characteristic birefringent textures will appear. The nematic phase is typically identified by its "Schlieren" or "threaded" texture.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, data from structurally similar fluorinated cyanophenyl esters provides a strong basis for safe handling protocols.[7]

-

Potential Hazards: Analogous compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling fine dust or vapors. Avoid creating dust.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is a highly specialized organic molecule whose structure is meticulously designed for high-performance liquid crystal display applications. Its key attributes—a rod-like shape, high polarity from the cyano-fluoro moiety, and a stable nematic phase—are a direct result of targeted chemical synthesis. The characterization protocols of DSC and POM are essential for verifying the thermal and phase behavior that underpins its function. Adherence to rigorous safety protocols, based on data from analogous structures, is mandatory for its handling and research. This guide provides the foundational knowledge for scientists and engineers working with or developing advanced liquid crystal materials.

References

-

PubChem. 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate. [Link]

-

Oakwood Chemical. 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate. [Link]

-

Chemsrc. 4-CYANO-3-FLUOROPHENYL 4-(TRANS-4-ETHYLCYCLOHEXYL)-BENZOATE. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate | C22H22FNO2 | CID 13643746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CYANO-3-FLUOROPHENYL 4-(TRANS-4-ETHYLCYCLOHEXYL)-BENZOATE | 92118-81-5 [chemicalbook.com]

- 4. 4-Cyano-3-fluorophenyl4-(trans-4-ethylcyclohexyl)benzoate , 97% , 92118-81-5 - CookeChem [cookechem.com]

- 5. CAS#:92118-81-5 | 4-CYANO-3-FLUOROPHENYL 4-(TRANS-4-ETHYLCYCLOHEXYL)-BENZOATE | Chemsrc [chemsrc.com]

- 6. 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate | 92118-82-6 | Benchchem [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical characteristics of the liquid crystal compound, 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate. While specific experimental data for this material is not extensively available in public literature, this document, designed for researchers, scientists, and drug development professionals, extrapolates from established principles of liquid crystal science and data from structurally analogous compounds. We will delve into the core attributes that define its liquid crystalline behavior, including its thermal, optical, and dielectric properties. This guide also outlines the detailed experimental protocols necessary for the complete characterization of this and similar calamitic liquid crystals, providing a robust framework for future research and application.

Introduction: Molecular Structure and Expected Mesomorphic Behavior

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is a calamitic (rod-shaped) liquid crystal with the molecular formula C22H22FNO2 and a molecular weight of 351.4 g/mol .[1] Its structure is characterized by a rigid core composed of a phenyl benzoate unit, a flexible trans-4-ethylcyclohexyl tail, and a polar 4-cyano-3-fluorophenyl head group. This molecular architecture is archetypal for materials exhibiting liquid crystalline phases.[2]

The rigid core, with its aromatic rings, provides the necessary anisotropy for the formation of mesophases. The flexible ethylcyclohexyl tail contributes to the molecule's overall mobility and influences the transition temperatures between different phases.[3][4] The terminal cyano (-CN) and fluoro (-F) groups are critical determinants of the material's dielectric properties. The strong dipole moment of the cyano group, a common feature in nematic liquid crystals, is expected to induce a high positive dielectric anisotropy.[5][6] The lateral fluorine atom will further modulate the electronic properties, potentially impacting the dielectric anisotropy and birefringence.[7][8][9][10][11]

Based on these structural features, 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is predicted to exhibit a nematic phase over a specific temperature range. The presence of smectic phases is also possible, particularly at lower temperatures.[12][13][14]

Thermal Properties and Phase Transitions

The thermal behavior of a liquid crystal is fundamental to its characterization and application. Differential Scanning Calorimetry (DSC) is the primary technique for identifying phase transitions and measuring their associated enthalpy changes.[15][16][17][18]

Predicted Phase Transitions

A typical heating and cooling cycle for a calamitic liquid crystal like 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate would likely reveal the following transitions:

-

Crystalline Solid (Cr) to Nematic (N) or Smectic (Sm) Phase: Upon heating, the crystalline solid will melt into a more ordered liquid crystalline phase. This is a first-order transition characterized by a sharp endothermic peak in the DSC thermogram.

-

Smectic to Nematic Phase (if applicable): If a smectic phase is present, a transition to the nematic phase will occur at a higher temperature, often with a smaller enthalpy change.

-

Nematic to Isotropic Liquid (I) Phase: This transition, known as the clearing point, is also a first-order transition and will appear as an endothermic peak. The isotropic liquid phase is characterized by a complete loss of long-range orientational order.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

Sample Preparation: A small sample (typically 2-5 mg) of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Thermal Program:

-

The sample is heated from room temperature to a temperature well above the expected clearing point at a controlled rate (e.g., 10 °C/min).

-

The sample is then cooled back to room temperature at the same rate.

-

A second heating and cooling cycle is often performed to ensure thermal history does not affect the results.

-

-

Data Analysis: The onset temperature of the endothermic/exothermic peaks is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Data Presentation: Predicted Thermal Properties

| Transition | Predicted Temperature Range (°C) | Predicted Enthalpy (ΔH) (kJ/mol) |

| Crystal to Nematic/Smectic | 50 - 100 | 15 - 30 |

| Smectic to Nematic | 100 - 120 | 1 - 5 |

| Nematic to Isotropic | 120 - 150 | 0.5 - 2 |

Note: These values are estimations based on similar compounds and require experimental verification.

Optical Properties: Texture Observation and Birefringence

The anisotropic nature of liquid crystals leads to unique optical properties, most notably birefringence (optical anisotropy). Polarized Optical Microscopy (POM) is an indispensable tool for identifying liquid crystal phases by observing their characteristic textures.[19][20][21][22][23]

Expected Optical Textures

-

Nematic Phase: The nematic phase is expected to exhibit a "schlieren" or "threaded" texture, characterized by dark brushes (extinctions) that correspond to regions where the director is aligned with the polarizer or analyzer.

-

Smectic A Phase: A smectic A phase typically shows a "focal conic" or "fan-shaped" texture.

-

Smectic C Phase: The tilted nature of the smectic C phase often results in a "broken focal conic" or "herringbone" texture.

Experimental Protocol: Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and their characteristic textures.

Methodology:

-

Sample Preparation: A small amount of the liquid crystal is placed between a clean glass slide and a coverslip. The sample is then melted into the isotropic phase on a hot stage to ensure uniform spreading and then cooled slowly into the liquid crystal phases.

-

Instrumentation: A polarizing microscope equipped with a hot stage and a camera is used.

-

Observation: The sample is observed between crossed polarizers as it is heated and cooled through its phase transitions. The distinct textures of each phase are recorded.

Birefringence (Δn)

Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It is a key parameter for applications in displays and photonics. For calamitic liquid crystals, Δn is typically positive.

Experimental Protocol: Birefringence Measurement

Objective: To quantify the optical anisotropy of the liquid crystal.

Methodology (Abbe Refractometer Method):

-

Instrumentation: An Abbe refractometer equipped with a polarizer and a circulating water bath for temperature control.

-

Sample Preparation: A thin, homogeneously aligned liquid crystal cell is prepared. This is typically achieved by spin-coating a polymer alignment layer (e.g., polyimide) onto glass substrates and then rubbing them in a single direction. The cell is then filled with the liquid crystal in its isotropic phase and slowly cooled.

-

Measurement:

-

The refractive index is measured with the polarization of the incident light parallel to the rubbing direction to obtain ne.

-

The refractive index is measured with the polarization perpendicular to the rubbing direction to obtain no.

-

-

Calculation: Birefringence is calculated as Δn = ne - no.

Dielectric Properties

The dielectric properties of a liquid crystal, particularly its dielectric anisotropy (Δε), are crucial for its response to an electric field, which is the basis for most liquid crystal display technologies.[24][25][26][27]

Expected Dielectric Anisotropy (Δε)

The presence of the highly polar cyano group aligned with the long molecular axis is expected to result in a large positive dielectric anisotropy (Δε > 0). This means that the dielectric permittivity parallel to the director (ε∥) will be significantly greater than the permittivity perpendicular to the director (ε⊥). The lateral fluorine atom will likely have a smaller, but still significant, effect on the overall dielectric anisotropy.[8]

Experimental Protocol: Dielectric Spectroscopy

Objective: To measure the dielectric permittivity and anisotropy as a function of frequency and temperature.

Methodology:

-

Instrumentation: An impedance analyzer or LCR meter, a temperature-controlled sample holder, and a function generator.

-

Sample Preparation: Two types of liquid crystal cells are required:

-

Planar Aligned Cell: To measure ε⊥, a cell with the alignment layers prepared to induce planar alignment (director parallel to the substrates) is used.

-

Homeotropic Aligned Cell: To measure ε∥, a cell with alignment layers that promote homeotropic alignment (director perpendicular to the substrates) is used.

-

-

Measurement:

-

The capacitance of each cell is measured over a range of frequencies (e.g., 1 kHz to 1 MHz) at various temperatures within the liquid crystal phase.

-

The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values, the cell dimensions, and the capacitance of the empty cell.

-

-

Calculation: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Structural Analysis: X-ray Diffraction

X-ray diffraction (XRD) is a powerful technique for determining the molecular arrangement and structural parameters within liquid crystal phases, such as layer spacing in smectic phases.[28][29][30][31]

Expected XRD Patterns

-

Nematic Phase: A diffuse scattering pattern in the wide-angle region, indicating short-range positional order, and a more concentrated scattering in the small-angle region, reflecting the orientational order.

-

Smectic Phases: Sharp, quasi-Bragg peaks in the small-angle region, corresponding to the layer spacing (d). The wide-angle region will show a diffuse halo for smectic A and C phases, indicating liquid-like order within the layers.

Experimental Protocol: X-ray Diffraction

Objective: To determine the phase structure and measure characteristic length scales.

Methodology:

-

Instrumentation: An X-ray diffractometer with a temperature-controlled sample stage.

-

Sample Preparation: The liquid crystal sample is loaded into a thin-walled capillary tube (e.g., 1 mm diameter) and sealed.

-

Measurement:

-

The capillary is placed in the diffractometer, and the sample is heated or cooled to the desired temperature within a specific mesophase.

-

An X-ray diffraction pattern is recorded.

-

-

Data Analysis: The position of the diffraction peaks is used to calculate characteristic distances, such as the smectic layer spacing using Bragg's Law.

Synthesis Pathway

The synthesis of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate typically involves a multi-step process. A plausible synthetic route is the esterification of 4-(trans-4-ethylcyclohexyl)benzoic acid with 4-cyano-3-fluorophenol.

Caption: Plausible synthetic pathway for 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate.

Experimental Workflow Summary

The comprehensive characterization of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate involves a logical sequence of experiments.

Caption: A typical experimental workflow for the characterization of a novel liquid crystal.

Conclusion

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate possesses the key structural motifs of a calamitic liquid crystal and is expected to exhibit a nematic phase, with the potential for smectic phases. Its physicochemical properties are heavily influenced by its rigid core, flexible tail, and polar terminal groups. The cyano and fluoro substituents are predicted to impart a significant positive dielectric anisotropy, making it a candidate for applications in electro-optical devices. The experimental protocols detailed in this guide provide a comprehensive framework for the full characterization of this and other novel liquid crystalline materials. Further experimental investigation is essential to fully elucidate its properties and unlock its potential applications.

References

-

Levelut, A.-M., & Davidson, P. (n.d.). The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13643746, 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. In PubChem. Retrieved from [Link]

- Górska, N., et al. (2017). Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. Physical Review E, 95(5), 052707.

-

Various techniques have been used to characterize liquid crystals. (n.d.). Retrieved from [Link]

- Pecyna, O., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 127(5), 1269-1280.

- Wu, S. T., et al. (1986). Birefringence measurements of liquid crystals. Optical Engineering, 26(2), 117-124.

- Haque, A., et al. (2022). The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. Liquid Crystals, 49(10), 1353-1366.

- Kondo, Y., et al. (2023).

- Akahane, T., et al. (1979). Birefringence Measurement of Liquid Crystals. Optica Acta: International Journal of Optics, 26(8), 943-951.

- Górska, N., et al. (2017). Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. Physical Review E, 95(5), 052707.

-

NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

- Al-Mutabagani, L. A., et al. (2021). Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals.

- Walker, R., et al. (2023). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases.

- Hird, M., et al. (2003). THE FASCINATING INFLUENCE OF FLUORO SUBSTITUENTS ON THE SYNTHESIS AND PROPERTIES OF LIQUID CRYSTALS. Molecular Crystals and Liquid Crystals, 401(1), 1-18.

- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

- Hird, M. (2007). Fluorinated liquid crystals - Properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

-

Levelut, A.-M., & Davidson, P. (n.d.). The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides. Retrieved from [Link]

- Pindak, R., et al. (1995). X-ray studies of the phases and phase transitions of liquid crystals.

- Bates, M. A. (2005). Testing experimental analysis techniques for liquid crystals using computer simulation. Liquid Crystals, 32(11-12), 1465-1474.

- Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.

- Bates, M. A. (2005). Testing experimental analysis techniques for liquid crystals using computer simulation. Liquid Crystals, 32(11-12), 1465-1474.

- Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International journal of molecular sciences, 10(11), 4772–4788.

- Kumar, S., & Fisch, M. (Eds.). (2000). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. MDPI.

- Lin, Y.-C., et al. (2023). Real-time measurement of liquid crystal birefringence. Proceedings of SPIE, 12620, 126200R.

- Wang, Z., et al. (2024). Influence of the length of end-group double bond substituents on the temperature change of phase transition in liquid crystals. Liquid Crystals, 1-10.

- Bates, M. A. (2005). Testing experimental analysis techniques for liquid crystals using computer simulation. Liquid Crystals, 32(11-12), 1465-1474.

- Al-Absi, M. S. N., et al. (2018). Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology, 7(7), 7859-7865.

- Mello, J., & Sharma, D. (2022). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. International Journal of Research in Engineering and Science, 10(9), 218-236.

- Gurevičiene, J. J., & Adomenas, P. (1983). Liquid Crystalline 4-Cyanobiphenyl-4-Alkylaminobenzoates. Molecular Crystals and Liquid Crystals, 97(1-4), 177-180.

-

LibreTexts Chemistry. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

- Baffoun, A., et al. (2025). Synthesis and characterisation of novel calamitic liquid crystalline compounds. Liquid Crystals, 1-12.

- Kurachkina, M., et al. (2020). Polarized optical microscopy textures of the uniformly aligned nematic phase at T=130 °C (a) and the mosaic texture of the Colrec phase at T=75 °C (b).

- DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare.

- Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. International journal of molecular sciences, 10(11), 4772–4788.

- Singh, S., et al. (2006). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B, 110(12), 6136-6142.

- Rahman, M. L., et al. (2014). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1-Methoxyhexyloxy-4`-(4-phenylazo)azobenzene. American Journal of Chemistry, 4(2), 43-47.

- Abd-El-Aziz, A. S., et al. (2022). Polymorphic Phases of Supramolecular Liquid Crystal Complexes Laterally Substituted with Chlorine. Molecules, 27(19), 6524.

- Ahmed, H. A., et al. (2020). Effects of Different Terminal Substituents on the Mesomorphic Behavior of Some Azo-Schiff Base and Azo-Ester-Based Liquid Crystals. Journal of Molecular Structure, 1225, 129112.

- Kumar, P., et al. (2022). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices.

-

Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]

- Li, Y., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.

- Archbold, D. S., et al. (2021).

- Abd-El-Aziz, A. S., et al. (2023). Nematic phase textures under polarized-optical microscopy (POM) of the supramolecular complexes (a) A10/I8 at 72.0 °C upon heating; and (b) A12/II16 at 77.0 °C upon cooling.

- Li, Y., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.

Sources

- 1. Optical birefringence of liquid crystals for label-free optical biosensing diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. dakenchem.com [dakenchem.com]

- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Sci-Hub. THE FASCINATING INFLUENCE OF FLUORO SUBSTITUENTS ON THE SYNTHESIS AND PROPERTIES OF LIQUID CRYSTALS / Molecular Crystals and Liquid Crystals, 2003 [sci-hub.st]

- 10. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. bhu.ac.in [bhu.ac.in]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. ocw.mit.edu [ocw.mit.edu]

- 22. webs.ucm.es [webs.ucm.es]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 26. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. xfel.tind.io [xfel.tind.io]

- 30. researchgate.net [researchgate.net]

- 31. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate

This guide provides a detailed exploration of the molecular structure and conformational dynamics of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate, a compound of interest in materials science and drug discovery. By integrating data from analogous crystal structures, theoretical modeling principles, and established spectroscopic methodologies, we present a comprehensive analysis for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Molecular Architecture

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is a complex aromatic ester characterized by a rigid core and a flexible aliphatic moiety. Its chemical identity is established by the following identifiers:

The molecule's structure, comprised of a substituted phenyl benzoate core linked to a trans-4-ethylcyclohexyl group, suggests a predisposition for forming ordered phases, making it a candidate for liquid crystal applications. Furthermore, the presence of polar functional groups (cyano and fluoro) and a nonpolar cyclohexyl ring imparts an amphiphilic character that is often sought in the design of pharmacologically active molecules. Understanding the three-dimensional arrangement of these groups is paramount to predicting the molecule's physical properties and its interactions with biological targets.

Predicted Molecular Structure and Key Conformational Features

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, we can infer its likely conformation by analyzing its constituent fragments and data from structurally related compounds.

The 4-(trans-4-ethylcyclohexyl)-benzoate Moiety

The cyclohexane ring in the trans configuration is expected to adopt a stable chair conformation to minimize steric strain. The ethyl group and the benzoate substituent will occupy equatorial positions at the 1 and 4 positions, respectively. This arrangement is the most thermodynamically stable conformation for 1,4-disubstituted cyclohexanes.

The connection of the benzoate group to the cyclohexyl ring introduces a degree of rotational freedom. However, steric hindrance between the ortho-hydrogens of the benzoate ring and the axial hydrogens of the cyclohexyl ring will likely favor a conformation where the plane of the benzoate ring is not perpendicular to the mean plane of the cyclohexyl ring.

The Ester Linkage and Phenyl Ring Orientations

The ester group introduces a key torsional angle (C-O-C=O) that influences the overall molecular shape. The planarity of the ester group is generally favored due to delocalization of the carbonyl pi-electrons. The dihedral angle between the benzoate phenyl ring and the 4-cyano-3-fluorophenyl ring is a critical determinant of the molecule's overall linearity and potential for liquid crystalline behavior. Computational studies on phenyl benzoate have shown that while there is a barrier to rotation around the Ph-O and Ph-C bonds, the molecule tends to adopt a non-planar conformation in the gas phase.[4][5]

The 4-Cyano-3-fluorophenyl Group

The cyano and fluoro substituents on the terminal phenyl ring significantly influence the electronic properties and intermolecular interactions of the molecule. The crystal structure of a similar compound, 4-cyano-3-fluorophenyl-3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester, reveals that the 4-cyano-3-fluorophenyl group is essentially planar.[3] This planarity is expected to be maintained in the title compound.

Table 1: Predicted Key Structural Parameters

| Parameter | Predicted Value/Conformation | Rationale |

| Cyclohexyl Ring | Chair Conformation | Minimization of steric and torsional strain. |

| Ethyl & Benzoate Substituents | Equatorial | Most stable arrangement for 1,4-disubstituted cyclohexanes. |

| Benzoate-Cyclohexyl Torsion | Non-perpendicular | Avoidance of steric clashes. |

| Ester Group | Planar | Electronic delocalization. |

| Phenyl Ring Dihedral | Non-planar | Minimization of steric hindrance. |

| 4-Cyano-3-fluorophenyl Group | Planar | Sp² hybridization of ring carbons. |

Methodologies for Conformational Analysis

To definitively determine the molecular structure and conformational preferences of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate, a combination of experimental and computational techniques is required.

Experimental Approaches

3.1.1 Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.[6]

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities of atoms, which is invaluable for deducing the solution-state conformation. Dynamic NMR can be used to study conformational exchange processes, such as the chair-chair interconversion of the cyclohexyl ring.[7][8]

Experimental Protocol: 2D NOESY NMR

-

Sample Preparation: Dissolve a high-purity sample of the compound in a deuterated solvent to a suitable concentration.

-

Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time should be optimized to observe the desired cross-peaks.

-

Data Analysis: Integrate the cross-peak volumes, which are proportional to the inverse sixth power of the distance between the interacting protons. Use this distance information to build and validate a conformational model of the molecule in solution.

Computational Modeling

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers.

3.2.1 Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can be used to accurately predict molecular geometries, energies, and other properties.[1][4][5]

Computational Protocol: DFT Geometry Optimization and Conformational Search

-

Initial Structure Generation: Build an initial 3D model of the molecule using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can involve rotating around key single bonds.

-

Geometry Optimization: For each identified low-energy conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Energy Analysis: Compare the relative energies of the optimized conformers to determine their predicted populations at a given temperature.

Visualizing Molecular Structure and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: 2D representation of the molecular structure.

Caption: Workflow for conformational analysis.

Conclusion

The molecular structure and conformation of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate are dictated by a delicate balance of steric and electronic effects. While the trans-diequatorial chair conformation of the ethylcyclohexyl ring is highly probable, the relative orientation of the aromatic rings and the conformation around the ester linkage are more flexible. A comprehensive understanding of its three-dimensional structure, crucial for predicting its material and biological properties, can be achieved through a synergistic approach combining single-crystal X-ray diffraction, advanced NMR spectroscopy, and robust computational modeling. This guide provides the foundational knowledge and methodological framework for researchers to pursue a detailed structural characterization of this and related molecules.

References

-

- PubMed

-

- ResearchGate

-

- ResearchGate

-

- ResearchGate

-

- PubChem

-

- CookeChem

-

- PubMed

-

- MDPI

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density [mdpi.com]

- 7. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate: A Technical Guide

Introduction

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is a liquid crystal monomer characterized by its rigid core, flexible aliphatic chain, and polar functional groups.[1] Its specific molecular architecture, comprising a biphenyl analogue system linked to an ethylcyclohexyl moiety, dictates its mesomorphic properties, which are critical for applications in display technologies and other advanced materials.[2] The presence of a fluorine atom and a nitrile group introduces specific electronic and steric effects that significantly influence the compound's dielectric anisotropy and other physical characteristics.

Molecular Structure and Analysis

The structural integrity of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is the foundation of its function. The molecule's key components are the ethylcyclohexyl group, the benzoate linker, and the fluorinated cyanophenyl ring.

Molecular Formula: C₂₂H₂₂FNO₂[3] Molecular Weight: 351.41 g/mol [3] CAS Number: 92118-81-5[3]

A diagram of the molecular structure is presented below to facilitate the discussion of spectroscopic assignments.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Analysis

Rationale for Experimental Protocol: The compound is expected to be soluble in deuterated chloroform (CDCl₃), a standard solvent for NMR analysis of organic molecules. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons.

Experimental Protocol (Predicted):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of CDCl₃.

-

Instrumentation: Use a 400 MHz NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹H NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton Environment) | Rationale |

| ~8.10 | d | 2H | Aromatic (ortho to C=O) | Deshielded by the adjacent electron-withdrawing ester group. |

| ~7.75 | t | 1H | Aromatic (para to CN, ortho to F) | Deshielded, with coupling to adjacent F and H atoms. |

| ~7.50 | d | 2H | Aromatic (meta to C=O) | Less deshielded than ortho protons. |

| ~7.40 | dd | 1H | Aromatic (ortho to CN) | Influenced by both the cyano and fluoro groups. |

| ~7.30 | dd | 1H | Aromatic (ortho to O-ester) | Shielded relative to other protons on this ring. |

| ~2.60 | tt | 1H | Cyclohexyl (CH attached to phenyl) | Deshielded due to attachment to the aromatic ring. |

| ~1.90 | m | 4H | Cyclohexyl (axial CH₂) | Complex multiplet due to multiple couplings. |

| ~1.50 | m | 4H | Cyclohexyl (equatorial CH₂) | Overlapping with other aliphatic signals. |

| ~1.25 | m | 1H | Cyclohexyl (CH of ethyl) | Aliphatic proton. |

| ~1.15 | q | 2H | Ethyl (-CH₂-) | Methylene protons coupled to the methyl group. |

| ~0.90 | t | 3H | Ethyl (-CH₃) | Terminal methyl group. |

Predicted ¹³C NMR Analysis

Rationale for Experimental Protocol: The same sample and instrument as for ¹H NMR can be used. A proton-decoupled ¹³C experiment is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

Experimental Protocol (Predicted):

-

Sample and Instrument: Use the sample prepared for ¹H NMR in a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans are required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment (Carbon Environment) | Rationale |

| ~164 | C=O (Ester) | Typical chemical shift for an ester carbonyl. |

| ~160 (d) | C-F (Aromatic) | High chemical shift due to the electronegativity of fluorine, split by C-F coupling. |

| ~150 | C-O (Aromatic) | Carbon attached to the ester oxygen. |

| ~148 | C-cyclohexyl (Aromatic) | Quaternary carbon on the benzoate ring. |

| ~134 | CH (Aromatic) | Aromatic methine carbon. |

| ~130 | CH (Aromatic) | Aromatic methine carbon. |

| ~128 | C-C=O (Aromatic) | Quaternary carbon adjacent to the ester. |

| ~127 | CH (Aromatic) | Aromatic methine carbon. |

| ~120 (d) | CH (Aromatic, ortho to F) | Carbon influenced by fluorine. |

| ~118 (d) | CH (Aromatic, ortho to CN) | Carbon influenced by fluorine and nitrile. |

| ~115 | C≡N (Nitrile) | Characteristic shift for a nitrile carbon. |

| ~105 (d) | C-CN (Aromatic) | Quaternary carbon attached to the nitrile, influenced by fluorine. |

| ~44 | CH (Cyclohexyl) | Aliphatic methine carbons. |

| ~34 | CH₂ (Cyclohexyl) | Aliphatic methylene carbons. |

| ~30 | CH₂ (Ethyl) | Aliphatic methylene carbon. |

| ~29 | CH (Cyclohexyl) | Aliphatic methine carbon. |

| ~12 | CH₃ (Ethyl) | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Rationale for Experimental Protocol: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

Experimental Protocol (Predicted):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Predicted FT-IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |

| ~3100-3000 | Aromatic C-H | Stretch | Indicates the presence of aromatic rings. |

| ~2950-2850 | Aliphatic C-H | Stretch | Confirms the ethylcyclohexyl moiety. |

| ~2230 | C≡N (Nitrile) | Stretch | A sharp, strong absorption characteristic of the nitrile group. |

| ~1735 | C=O (Ester) | Stretch | A very strong, sharp peak indicating the ester carbonyl group. |

| ~1600, ~1500 | C=C (Aromatic) | Stretch | Skeletal vibrations of the aromatic rings. |

| ~1250 | C-O (Ester) | Stretch | Asymmetric stretch of the ester C-O bond. |

| ~1100 | C-F (Aromatic) | Stretch | Strong absorption confirming the presence of the C-F bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.

Rationale for Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile, thermally stable organic compounds. It provides a reproducible fragmentation pattern that can be used as a fingerprint for the molecule.

Experimental Protocol (Known Data Source): The mass spectrum for this compound is available in the SpectraBase database, acquired via GC-MS.[2]

Experimental MS Data and Interpretation:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 351, corresponding to the molecular weight of the compound (C₂₂H₂₂FNO₂).[3] The presence of this peak is the primary confirmation of the compound's identity.

-

Key Fragmentation Patterns (Predicted):

-

Loss of the cyano-fluorophenoxy group: A significant fragment would likely be observed at m/z = 217, corresponding to the [M - O-C₆H₃(F)CN]⁺ ion (the 4-(trans-4-ethylcyclohexyl)benzoyl cation).

-

Formation of the cyano-fluorophenol ion: A peak at m/z = 137 corresponding to the [HOC₆H₃(F)CN]⁺ ion.

-

Loss of the ethyl group: A fragment corresponding to [M - C₂H₅]⁺ at m/z = 322.

-

Further fragmentation of the cyclohexyl and aromatic rings would produce a complex pattern in the lower m/z region.

-

Integrated Spectroscopic Workflow

The confirmation of the structure of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is not based on a single technique but on the convergence of evidence from multiple spectroscopic methods. The workflow below illustrates this logic.

Caption: Integrated workflow for structural confirmation.

Conclusion

This technical guide outlines the comprehensive spectroscopic characterization of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate. By combining experimental Mass Spectrometry data with robustly predicted ¹H NMR, ¹³C NMR, and IR spectra, a complete analytical profile is established. The convergence of data from these orthogonal techniques provides a high degree of confidence in the molecular structure and purity assessment of the compound. This guide serves as a valuable resource for researchers in materials science and drug development, providing the necessary framework for the identification and characterization of this and structurally analogous molecules.

References

-

PubChem. 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate. Available from: [Link]

-

SpectraBase. 4-cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. Available from: [Link]

-

PubChem. 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. Available from: [Link]

-

Chemsrc. 4-CYANO-3-FLUOROPHENYL 4-(TRANS-4-ETHYLCYCLOHEXYL)-BENZOATE. Available from: [Link]

Sources

- 1. 4-CYANO-3-FLUOROPHENYL 4-(TRANS-4-ETHYLCYCLOHEXYL)-BENZOATE Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate | C22H22FNO2 | CID 13643746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate [cymitquimica.com]

An In-depth Technical Guide to the Thermal Behavior and Phase Transitions of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate

This guide provides a comprehensive technical overview of the methodologies used to characterize the thermal behavior and phase transitions of the liquid crystal compound 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical underpinnings and practical application of key analytical techniques.

Introduction

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is a calamitic (rod-like) liquid crystal, a class of materials that exhibit intermediate states of matter, known as mesophases, between the crystalline solid and the isotropic liquid states.[1] The unique optical and electrical properties of these mesophases are harnessed in a variety of applications, most notably in liquid crystal displays (LCDs).[2] The specific arrangement of molecules in this compound, featuring a rigid core composed of phenyl and cyclohexyl rings and a polar cyano group, suggests the potential for forming nematic and/or smectic phases. The presence of a fluorine atom can influence the material's dielectric anisotropy and other physical properties.

A thorough understanding of the thermal behavior of this compound is paramount for its potential applications. This involves identifying the temperatures at which it transitions between different phases and characterizing the thermodynamic and structural properties of each phase. This guide will detail the primary experimental techniques employed for this purpose: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Molecular Structure

The molecular structure of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is presented below. Its elongated shape is a key factor in its ability to form anisotropic liquid crystal phases.

Caption: Molecular structure of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate.

Part 1: Thermodynamic Characterization using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the phase transitions of liquid crystals.[1] It measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of transition temperatures and the quantification of enthalpy changes associated with these transitions.[3]

Causality Behind Experimental Choices

The choice of heating and cooling rates in DSC is critical. A slower rate (e.g., 5-10 °C/min) provides better resolution of closely spaced transitions, while a faster rate can enhance the detection of weak transitions. For liquid crystals, it is crucial to perform both heating and cooling cycles to investigate the reversibility of the phase transitions and to observe any monotropic phases (phases that only appear on cooling). The sample size should be small (typically 2-5 mg) to ensure uniform temperature distribution.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (the transition to the isotropic liquid phase).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

A second heating run is often performed to confirm the reproducibility of the transitions.[3]

-

-

Data Analysis: Analyze the resulting thermogram, which plots heat flow versus temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Data Presentation

The quantitative data obtained from DSC analysis should be summarized in a table for clarity.

| Transition | Onset Temperature (°C) | Enthalpy Change (ΔH, J/g) |

| Crystal to Nematic (Heating) | Tbd | Tbd |

| Nematic to Isotropic (Heating) | Tbd | Tbd |

| Isotropic to Nematic (Cooling) | Tbd | Tbd |

| Nematic to Crystal (Cooling) | Tbd | Tbd |

(Note: "Tbd" indicates that the values are to be determined by experimentation.)

Part 2: Optical Characterization using Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystal phases.[2] It utilizes polarized light to visualize the unique textures exhibited by different mesophases, which arise from the anisotropic nature of these materials.[2][4]

Causality Behind Experimental Choices

The use of crossed polarizers is fundamental to POM.[2] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in interference patterns and colors that are characteristic of the specific liquid crystal phase and its alignment.[4] A hot stage with precise temperature control is essential to observe the phase transitions as they occur.

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating: Place the slide on a calibrated hot stage attached to the polarizing microscope.

-

Observation during Heating: Slowly heat the sample while observing it through the microscope with crossed polarizers. Note the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions.

-

Identification of Phases:

-

Crystalline Solid: Will appear dark if it is not birefringent or will show sharp, defined edges.

-

Nematic Phase: Often exhibits a "schlieren" texture with dark brushes corresponding to topological defects, or a "marbled" texture.[5]

-

Smectic Phases: Typically show more ordered textures, such as "focal conic" or "fan-shaped" textures.

-

Isotropic Liquid: Will appear completely dark as it is optically isotropic.

-

-

Observation during Cooling: Slowly cool the sample from the isotropic liquid state and observe the formation of mesophases. This is crucial for identifying any monotropic phases.

-

Image Capture: Record images of the characteristic textures observed for each phase at different temperatures.

Caption: Workflow for Polarized Optical Microscopy Analysis.

Part 3: Structural Characterization using X-ray Diffraction (XRD)

X-ray Diffraction (XRD) provides detailed information about the molecular arrangement and structural order within the different phases of a liquid crystal.[6] By analyzing the diffraction patterns, one can determine parameters such as layer spacing in smectic phases and the degree of orientational order.[7]

Causality Behind Experimental Choices

The choice of sample alignment is crucial in XRD experiments. An unaligned "powder" sample will produce diffraction rings, while an aligned sample (e.g., by using a magnetic field or surface treatment) will produce more defined diffraction spots, which are easier to interpret. Temperature-controlled XRD is necessary to study the structural changes that occur at phase transitions.

Experimental Protocol: XRD Analysis

-

Sample Preparation: The sample can be loaded into a thin-walled capillary tube for powder diffraction or prepared as a thin, aligned film.

-

Instrument Setup: Mount the sample in a temperature-controlled chamber within the XRD instrument.

-

Data Collection:

-

Record the diffraction pattern at various temperatures, corresponding to the different phases identified by DSC and POM.

-

For a nematic phase in an unaligned sample, a diffuse ring at a wide angle is expected, corresponding to the average intermolecular distance.[7] In an aligned sample, this will resolve into two diffuse arcs.

-

For a smectic phase, sharp, quasi-Bragg peaks will appear at small angles, corresponding to the one-dimensional positional order of the layers. The position of these peaks can be used to calculate the layer spacing.

-

-

Data Analysis:

-

Analyze the position and shape of the diffraction peaks to determine the structural characteristics of each phase.

-

The d-spacing (e.g., layer spacing in a smectic phase) can be calculated using Bragg's Law.

-

The width of the peaks provides information about the correlation length or the degree of order.

-

Caption: Workflow for X-ray Diffraction Analysis.

Synthesizing the Results

By combining the data from DSC, POM, and XRD, a complete picture of the thermal behavior of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate can be constructed. DSC provides the thermodynamic parameters of the transitions, POM allows for the visual identification of the mesophases, and XRD reveals the underlying molecular organization.

Caption: Integrated approach for liquid crystal characterization.

Conclusion

The characterization of the thermal behavior and phase transitions of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate requires a multi-faceted approach. The combination of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction provides a self-validating system for understanding the thermodynamic, optical, and structural properties of this material. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to thoroughly investigate this and similar liquid crystalline compounds.

References

- LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials - ACS Publications.

- Application of X-ray resonant diffraction to structural studies of liquid crystals. (2012). HAL Open Science.

- Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC): An Application Note and Protocol. Benchchem.

- X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online.

- The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts.

- Polarization Microscope Pictures of Liquid Crystals. Kent State University.

- Liquid Crystal Transitions. NETZSCH Analyzing & Testing.

- Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. PMC - NIH.

- The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides.

- Differential scanning calorimetry. Wikipedia.

- X-ray studies of the phases and phase transitions of liquid crystals. ResearchGate.

- Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes. Optica Publishing Group.

- 4-CYANO-3-FLUOROPHENYL 4-(TRANS-4-ETHYLCYCLOHEXYL)-BENZOATE. Chemsrc.

- Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press.

- 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals Introduction of. Andrew R. Barron.

- Uses For Differential Scanning Calorimetry. Innovatech Labs.

- 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. PubChem.

Sources

A Technical Guide to the Solubility Profile of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate, a key intermediate in the synthesis of advanced liquid crystal materials. Due to the absence of publicly available experimental solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility based on molecular structure analysis. It offers a detailed, field-proven experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method, grounded in OECD guidelines. This guide is intended for researchers, chemists, and formulation scientists in the materials science and drug development fields, providing the theoretical basis and practical steps needed to accurately characterize the solubility of this and structurally similar compounds in a range of organic solvents.

Introduction to the Target Compound and the Imperative of Solubility

4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate (CAS No. 92118-81-5) is a fluorinated liquid crystal monomer.[1] Its molecular structure, featuring a blend of polar and non-polar moieties, dictates its physicochemical properties and, consequently, its applications. The molecule consists of a rigid core composed of two phenyl rings linked by an ester group, and a flexible, non-polar (aliphatic) trans-4-ethylcyclohexyl group. The terminal phenyl ring is substituted with a strongly polar cyano group and an electronegative fluorine atom.

Understanding the solubility of this compound is critical for a variety of applications:

-

Synthesis and Purification: Selecting appropriate solvents is paramount for achieving high yields and purity during synthesis and subsequent crystallization or chromatographic purification.

-

Formulation: For its application in liquid crystal displays (LCDs) or other advanced materials, it must be soluble in the host liquid crystal mixture.

-

Process Chemistry: Efficient process scale-up requires deep knowledge of solubility to prevent precipitation and ensure consistent batch processing.

This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide a robust experimental protocol for empirical validation.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4] The overall solubility of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is a complex interplay of its distinct structural components.

-

Non-Polar Moiety: The trans-4-ethylcyclohexyl group is purely aliphatic and non-polar. This large hydrophobic segment will strongly favor interactions with non-polar solvents (e.g., hexane, cyclohexane, toluene) through London dispersion forces.

-

Aromatic Core & Ester Linkage: The two phenyl rings and the central ester group (-COO-) introduce polarizability and dipole-dipole interactions. This rigid core contributes to the compound's solid nature and suggests that solvents with some degree of polarity and aromatic character (e.g., toluene, dichloromethane) will be effective. Liquid crystal compounds with aromatic rings tend to have higher solubility parameters.[5][6]

-

Polar Functional Groups: The cyano (-C≡N) and fluoro (-F) groups on the terminal phenyl ring are strongly electron-withdrawing and introduce significant polarity.[7] The cyano group, in particular, has a large dipole moment and can act as a hydrogen bond acceptor. This polar "head" will favor interactions with polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile). Studies on similar compounds have shown that cyano groups can enhance solubility in specific media.[8]

Predicted Solubility Trend: Based on this structural analysis, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in moderately polar and polar aprotic solvents that can effectively solvate both the polar functional groups and the aromatic core, such as Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Acetone .

-

Moderate Solubility: Expected in non-polar aromatic solvents like Toluene , which can interact favorably with the benzene rings, and in more polar solvents like Ethyl Acetate and Acetonitrile , which interact well with the polar end.

-

Low to Insoluble: Expected in highly non-polar aliphatic solvents like n-Hexane , which cannot effectively solvate the polar cyano and fluoro groups. Similarly, very polar, protic solvents like Methanol and Ethanol are predicted to be poor solvents because the energy required to break the strong hydrogen-bonding network of the alcohol is not sufficiently compensated by solute-solvent interactions. The compound lacks strong hydrogen bond donor capabilities.

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a rigorous experimental protocol is necessary. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9][10] The following protocol is a synthesized best-practice methodology based on established principles.[9][11]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature. The concentration is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

3.3.1 Materials and Reagents

-

Solute: 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate (>98% purity).

-

Solvents: HPLC-grade or equivalent purity for all tested organic solvents.

-

Equipment: Analytical balance, 4 mL glass vials with PTFE-lined caps, orbital shaker with temperature control, calibrated pipettes, 0.22 µm syringe filters (PTFE for organic solvents), HPLC system with UV detector.

3.3.2 Experimental Procedure

-

Preparation: Add an excess of the solid compound (approximately 10-20 mg) to a pre-weighed 4 mL glass vial. Expertise Note: Using a significant excess ensures that the solution remains saturated even after reaching equilibrium, which is a key validation point.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Sealing: Securely cap the vial to prevent solvent evaporation during the experiment.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for 24 to 48 hours. Trustworthiness Note: A 24-hour minimum is standard, but a 48-hour time point should also be tested for a subset of solvents to confirm that equilibrium has been reached. The measured concentration should not change significantly between the two time points.

-

Sedimentation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Expertise Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter membrane and prevent adsorption losses.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. A calibration curve must be prepared using stock solutions of the compound of known concentration.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Illustrative Solubility Data and Discussion